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Compound of Interest

Compound Name: Rivaroxaban EP Impurity I

CAS No.: 1151893-81-0

Cat. No.: B580592

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides an in-depth overview of Rivaroxaban EP Impurity I, a known

process-related impurity of the anticoagulant drug Rivaroxaban. The document details its

chemical identity, including its CAS number and molecular formula, and outlines the

methodologies for its synthesis and analytical characterization. This guide is intended to serve

as a critical resource for researchers and professionals engaged in the development,

manufacturing, and quality control of Rivaroxaban, ensuring the safety and efficacy of the final

drug product.

Chemical Identity and Properties
Rivaroxaban EP Impurity I is a significant impurity that can arise during the synthesis of

Rivaroxaban. A thorough understanding of its chemical properties is fundamental for its

detection, quantification, and control.
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Property Value

CAS Number 1151893-81-0[1]

Molecular Formula C₂₄H₂₁Cl₂N₃O₇S₂[2]

Molecular Weight 598.48 g/mol

IUPAC Name

(S)-2-(2-(5-chloro-N-(4-(5-((5-chlorothiophene-2-

carboxamido)methyl)-2-oxooxazolidin-3-

yl)phenyl)thiophene-2-

carboxamido)ethoxy)acetic acid[3]

Synonyms

Rivaroxaban N-acyl glycolic acid (USP)[1][2], [2-

[15,95-dichloro-2,52,8-trioxo-3,7-diaza-

5(3,5)-1,3-oxazolidina-1,9(2)-dithiophena-4(1,4)-

benzenanonaphan-3-yl]ethoxy]acetic acid (as

per EP)[1][2]

Synthesis of Rivaroxaban EP Impurity I
The formation of Rivaroxaban EP Impurity I is typically associated with a specific pathway in

the synthesis of the active pharmaceutical ingredient (API). One reported method for its

preparation involves the following key steps:

Experimental Protocol: Synthesis
Ring Opening: The synthesis initiates with the ring-opening of the morpholinone moiety of

(S)-N-glycidyl phthalimide through amine cleavage[4]. A detailed procedure involves reacting

4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidine-3-yl]phenyl}morpholin-3-one hydrochloride

with a 40% aqueous solution of methylamine at 50°C for 4 hours[4].

Purification: The resulting ring-opened product is then purified using column

chromatography[4].

Condensation: The purified intermediate is subsequently reacted with 5-chlorothiophene-2-

carbonyl chloride in a mixture of acetone and water, with sodium carbonate used to maintain

basic conditions[4].
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Isolation: The final product, Rivaroxaban EP Impurity I, is isolated by filtration and then

dried[4].

4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidine-3-yl]phenyl}morpholin-3-one HCl

Ring-Opened Intermediate

Ring Opening
(50°C, 4h)

40% Methylamine (aq) Rivaroxaban EP Impurity I

Condensation
(Acetone/Water, Na2CO3)

5-chlorothiophene-2-carbonyl chloride

Click to download full resolution via product page

Caption: Synthetic Pathway of Rivaroxaban EP Impurity I.

Analytical Characterization
Accurate identification and quantification of Rivaroxaban EP Impurity I are crucial for ensuring

the quality of Rivaroxaban. A variety of analytical techniques are employed for its

characterization.

High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the most common method for the detection and quantification of

Rivaroxaban and its impurities.

Column: Chiralpak IC (250 x 4.6 mm, 5 µm)[4].

Mobile Phase A: A mixture of acetonitrile, ethanol, and n-butyl amine in a ratio of 95:5:0.5

(v/v/v)[4].

Mobile Phase B: A mixture of Milli-Q water, methanol, and n-butyl amine in a ratio of

50:50:0.5 (v/v/v)[4].

Flow Rate: 0.8 mL/min[4].

Column Temperature: 27°C[4].
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Detection Wavelength: 254 nm[4].

Gradient Program: A 25.0-minute gradient program is utilized to achieve separation[4].

Spectroscopic Analysis
Spectroscopic methods are essential for the structural elucidation of Rivaroxaban EP Impurity
I.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to

confirm the chemical structure. The ¹³C NMR spectrum of a similar rivaroxaban amine

impurity has been reported to show 23 distinct peaks[4].

Mass Spectrometry (MS): HPLC coupled with mass spectrometry (HPLC-MS/MS) is a

powerful tool for the identification and quantification of impurities at trace levels.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR provides information about the

functional groups present in the molecule.
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Caption: General Analytical Workflow for Impurity Profiling.

Biological Effects and Toxicology
The presence of impurities in pharmaceutical products can impact their safety and efficacy.

While specific toxicological data for Rivaroxaban EP Impurity I is not extensively available in
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the public domain, general studies on Rivaroxaban degradation products have indicated

potential for cytotoxicity and genotoxicity.

A study on the degradation products of Rivaroxaban in alkaline media showed a direct

relationship between the concentration of these impurities and increased cytotoxic potential in

human hepatoblastoma (HepG2) cells[5]. The assessment included viability assays such as

MTT reduction and neutral red uptake, which indicated cellular damage[5]. Furthermore, the

genotoxic potential was evaluated using the comet assay[5]. These findings underscore the

importance of controlling impurities like Rivaroxaban EP Impurity I to ensure patient safety.

Conclusion
Rivaroxaban EP Impurity I is a critical process-related impurity in the manufacturing of

Rivaroxaban. Its effective identification, characterization, and control are paramount for the

quality, safety, and regulatory compliance of the final drug product. This guide has provided a

comprehensive overview of the available technical information on this impurity, from its

chemical identity and synthesis to its analytical determination and potential toxicological

implications. Continuous research and the development of robust analytical methodologies are

essential for managing this and other impurities in pharmaceutical manufacturing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Rivaroxaban EP Impurity I: A Comprehensive Technical
Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b580592/docs#rivaroxaban-ep-impurity-i-a-
comprehensive-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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